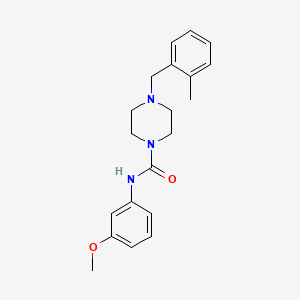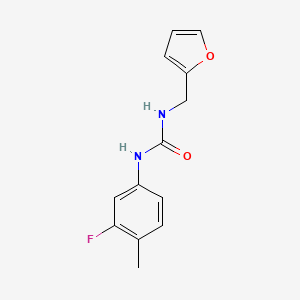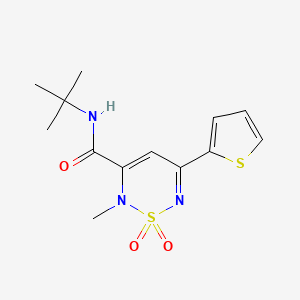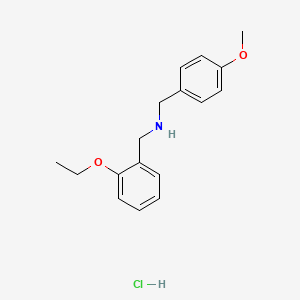
N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, also known as MMBC, is a synthetic psychoactive substance that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity in recent years due to its stimulating effects on the central nervous system. MMBC is not approved for medical use and is listed as a controlled substance in many countries.
Applications De Recherche Scientifique
Bioactivity and Therapeutic Potential A broad range of studies have highlighted the bioactivity of compounds structurally related to N-(3-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide. For instance, bis(heteroaryl)piperazines (BHAPs), which share a similar piperazine backbone, have been identified as potent inhibitors of HIV-1 reverse transcriptase, suggesting potential therapeutic applications in antiretroviral therapy (Romero et al., 1994). Another study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic activities, indicating the versatility of this chemical framework in medicinal chemistry applications (Abu‐Hashem et al., 2020).
Chemical Synthesis and Modification Research has also delved into the synthesis and structural modification of piperazine derivatives to explore their pharmacological properties. For example, modifications of the aromatic ring linked to the N-1 piperazine ring have led to the identification of derivatives with moderate to high affinity for dopamine D(3) receptors, underscoring the impact of chemical modifications on receptor affinity and selectivity (Leopoldo et al., 2002).
Antimicrobial and Anticancer Activities The exploration of piperazine derivatives in the context of antimicrobial and anticancer activities has revealed promising outcomes. Novel Mannich bases incorporating piperazine were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, presenting a potential pathway for the development of new therapeutic agents (Gul et al., 2019).
Radiolabeled Compounds for PET Studies Piperazine derivatives have also been radiolabeled for use in positron emission tomography (PET) to study serotonergic neurotransmission, demonstrating the utility of these compounds in neuroscientific research and the development of diagnostic tools (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-3-4-7-17(16)15-22-10-12-23(13-11-22)20(24)21-18-8-5-9-19(14-18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMUSYJBMSVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
![5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4619837.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4619860.png)

![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)
![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)
![2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4619911.png)
![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)


